5-(methylamino)-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-(Methylamino)-1,3,4-thiadiazole-2-thiol: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and catalysts would be common to achieve the desired efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylamino)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiadiazole ring or the methylamino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiadiazole derivatives.
Substitution: Functionalized thiadiazole compounds with varied properties.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls and inhibit enzyme activity.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, 5-(methylamino)-1,3,4-thiadiazole-2-thiol is used in the development of dyes, pigments, and corrosion inhibitors. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(methylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular function. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparison with Similar Compounds
- 5-(Methylamino)-1,3,4-thiadiazole-2-sulfonic acid
- 5-(Methylamino)-1,3,4-thiadiazole-2-carboxylic acid
- 5-(Methylamino)-1,3,4-thiadiazole-2-amine
Comparison: Compared to its analogs, 5-(methylamino)-1,3,4-thiadiazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications. The thiol group allows for the formation of disulfide bonds, enhancing its utility in biological and chemical systems. Additionally, the methylamino group provides a site for further functionalization, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
5-(methylamino)-1,3,4-thiadiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2/c1-4-2-5-6-3(7)8-2/h1H3,(H,4,5)(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRAYTPNXKJWAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NN=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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